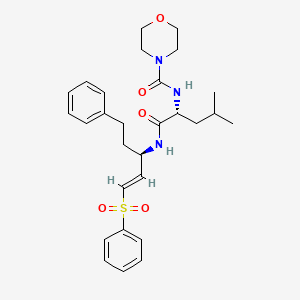

Kahweol palmitate

Overview

Description

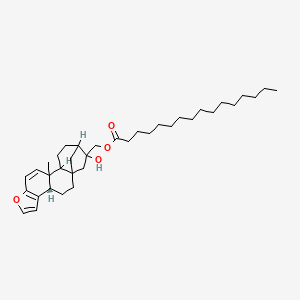

Kahweol palmitate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans . It exhibits neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities .

Synthesis Analysis

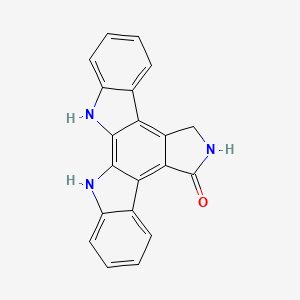

Kahweol and cafestol are two diterpenes extracted from Coffea arabica beans . The structures were determined by examination of the spectroscopic data of the esters and their parent alcohols and by derivative comparison .

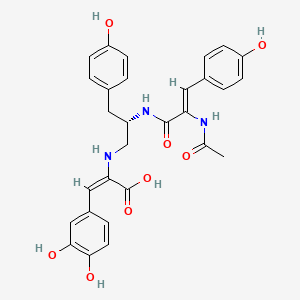

Molecular Structure Analysis

The only difference between the structures of kahweol and cafestol is that kahweol has an extra double bond . This might be the reason why kahweol and cafestol show similar but not exactly the same biological activities .

Chemical Reactions Analysis

Kahweol and cafestol demonstrate multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells, and anti-angiogenesis .

Physical And Chemical Properties Analysis

Kahweol palmitate has a molecular weight of 552.8 g/mol . It is a fat-soluble compound derived from Coffee arabica beans .

Scientific Research Applications

Anti-Angiogenic Properties

Kahweol palmitate has been identified for its anti-angiogenic effects, which could be beneficial in treating angiogenesis-dependent disorders such as cancer. A study found that kahweol palmitate inhibited various steps of angiogenesis in human microvascular endothelial cells, demonstrating its potential as a potent compound against diseases reliant on angiogenesis (Moeenfard et al., 2016).

Anti-Inflammatory and Anti-Cancer Effects

Research has shown that kahweol, a component related to kahweol palmitate, exhibits anti-inflammatory and anti-cancer properties. These effects are mediated through inhibition of angiogenesis, suppression of key inflammatory molecules, and modulation of apoptosis in cancer cells (Cárdenas et al., 2011).

Neuroprotective Effects

Kahweol has also been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. It was found to protect neuronal cells from oxidative stress-induced cell death by upregulating heme oxygenase-1 expression and modulating PI3K and p38/Nrf2 signaling pathways (Hwang & Jeong, 2008).

Quantification in Coffee Brews

A study focusing on the quantification of diterpenes and their palmitate esters in coffee brews highlights the relevance of kahweol palmitate in coffee chemistry and its potential health implications. This research underlines the importance of measuring these compounds to understand their health effects better (Moeenfard et al., 2015).

Anti-Proliferative and Anti-Metastatic Activities

Kahweol, closely related to kahweol palmitate, has demonstrated anti-proliferative effects on oral squamous cancer cells and potential anti-metastatic activities by modulating the expressions of MMPs and VEGF via STAT3 inactivation. These findings suggest its usefulness in developing anti-cancer strategies (Chae et al., 2014; Kim et al., 2012).

properties

IUPAC Name |

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h20-22,24,28,30,32,38H,3-19,23,25-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZARYXKQBKPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 44134788 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)

![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)